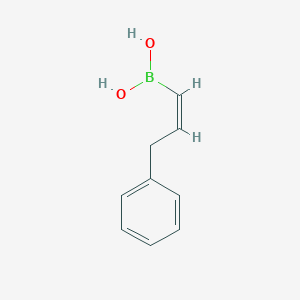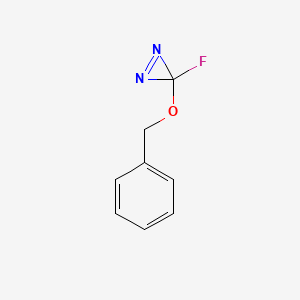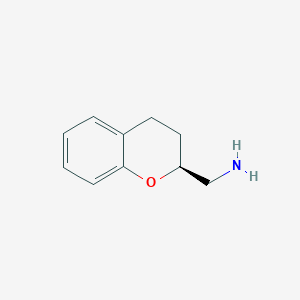
(Z)-(3-Phenylprop-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide (Z)-(3-phénylprop-1-én-1-yl)boronique est un composé organique de formule moléculaire C9H11BO2. Il s’agit d’un dérivé d’acide boronique, caractérisé par la présence d’un atome de bore lié à un groupe phénylprop-1-én-1-yle. Les acides boroniques sont connus pour leur polyvalence en synthèse organique, notamment dans la formation de liaisons carbone-carbone par des réactions de couplage croisé de Suzuki-Miyaura .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l’acide (Z)-(3-phénylprop-1-én-1-yl)boronique implique généralement la réaction de phénylpropène avec un réactif contenant du bore. Une méthode courante est l’hydroboration du phénylpropène suivie d’une oxydation pour produire l’acide boronique. Les conditions réactionnelles comprennent souvent l’utilisation de solvants comme le tétrahydrofurane (THF) et de catalyseurs tels que les composés de palladium ou de platine .
Méthodes de production industrielle
La production industrielle de l’acide (Z)-(3-phénylprop-1-én-1-yl)boronique peut impliquer des procédés d’hydroboration à grande échelle, utilisant des réacteurs à écoulement continu pour assurer la qualité et le rendement constants du produit. L’utilisation de solvants et de catalyseurs respectueux de l’environnement est également mise en avant pour minimiser l’impact environnemental du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
L’acide (Z)-(3-phénylprop-1-én-1-yl)boronique subit diverses réactions chimiques, notamment :
Oxydation : Conversion en oxyde de phénylpropène à l’aide d’agents oxydants comme le peroxyde d’hydrogène.
Réduction : Réduction en phénylpropane à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Participation aux réactions de couplage croisé de Suzuki-Miyaura pour former des composés biaryliques.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène en présence d’un catalyseur.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Catalyseurs au palladium en présence d’une base comme le carbonate de potassium.
Principaux produits
Oxydation : Oxyde de phénylpropène.
Réduction : Phénylpropane.
Substitution : Composés biaryliques.
Applications De Recherche Scientifique
L’acide (Z)-(3-phénylprop-1-én-1-yl)boronique a des applications diverses en recherche scientifique :
Chimie : Utilisé dans la synthèse de molécules organiques complexes par des réactions de couplage croisé.
Biologie : Employé dans le développement de médicaments contenant du bore et comme outil pour étudier les mécanismes enzymatiques.
Médecine : Étudié pour son potentiel en thérapie anticancéreuse en raison de sa capacité à inhiber les protéasomes.
Industrie : Utilisé dans la production de matériaux avancés et de polymères.
Mécanisme D'action
Le mécanisme d’action de l’acide (Z)-(3-phénylprop-1-én-1-yl)boronique implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Dans les systèmes biologiques, il peut former des liaisons covalentes réversibles avec les résidus du site actif des enzymes, inhibant ainsi leur activité. Cette propriété est particulièrement utile dans la conception d’inhibiteurs enzymatiques pour des applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide phénylboronique : Il ne possède pas le groupe prop-1-én-1-yle, ce qui le rend moins polyvalent dans certaines applications synthétiques.
Acide (E)-(3-phénylprop-1-én-1-yl)boronique : L’isomère E du composé, qui peut présenter une réactivité et une sélectivité différentes dans les réactions chimiques.
Unicité
L’acide (Z)-(3-phénylprop-1-én-1-yl)boronique est unique en raison de sa configuration Z, qui peut influencer sa réactivité et son interaction avec d’autres molécules. Cette configuration peut conduire à des résultats stéréochimiques différents dans les applications synthétiques par rapport à son isomère E .
Propriétés
Formule moléculaire |
C9H11BO2 |
|---|---|
Poids moléculaire |
162.00 g/mol |
Nom IUPAC |
[(Z)-3-phenylprop-1-enyl]boronic acid |
InChI |
InChI=1S/C9H11BO2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-6,8,11-12H,7H2/b8-4- |
Clé InChI |
GMGWFDHLFMBIDS-YWEYNIOJSA-N |
SMILES isomérique |
B(/C=C\CC1=CC=CC=C1)(O)O |
SMILES canonique |
B(C=CCC1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)
![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)


![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)
![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)

![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)





